Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate
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Overview
Description
Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate: is a chemical compound with the molecular formula C10H17F2NO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is of interest due to its unique structural features, which include a tert-butyl group, two fluorine atoms, and a hydroxyl group attached to the azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the tert-butyl group, fluorine atoms, and hydroxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the azepane ring.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the fluorine atoms may result in the formation of various halogenated derivatives.
Scientific Research Applications
Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,4-difluoro-5-hydroxyhexane-1-carboxylate
- Tert-butyl 4,4-difluoro-5-hydroxyheptane-1-carboxylate
- Tert-butyl 4,4-difluoro-5-hydroxyoctane-1-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate is unique due to its seven-membered azepane ring, which distinguishes it from other similar compounds with six- or eight-membered rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (CAS Number: 1785523-74-1) is a synthetic compound with potential biological activity. Its molecular formula is C11H19F2NO3, and it has garnered interest due to its structural characteristics and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C11H19F2NO3 |
Molar Mass | 251.27 g/mol |
CAS Number | 1785523-74-1 |
Structural Formula | Structural Formula |
The compound exhibits unique physico-chemical properties that may influence its biological activity. These include solubility, stability under physiological conditions, and interaction with biological macromolecules.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.
- Neuroprotective Effects : There is emerging evidence that azepane derivatives can exert neuroprotective effects, particularly in models of ischemic injury.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases such as Alzheimer's.
Study on Neuroprotection
A study investigated the neuroprotective effects of related compounds in a model of oxygen-glucose deprivation (OGD), which simulates ischemic conditions. The results indicated that these compounds could reduce apoptosis in neuronal cells by modulating oxidative stress markers such as reactive oxygen species (ROS) and enhancing the activity of protective enzymes like catalase and superoxide dismutase .
Antioxidative Stress Mechanism
Research has shown that compounds similar to this compound can activate the Nrf2 pathway, which is crucial for the cellular response to oxidative stress. Activation of this pathway leads to increased expression of antioxidant proteins and cytoprotective genes .
Comparative Analysis with Related Compounds
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Potential antioxidant and neuroprotective effects | Reduces oxidative stress |
LX009 | Anti-apoptotic and antioxidative | Alleviates ischemic damage |
M4 | β-secretase and acetylcholinesterase inhibitor | Prevents Aβ aggregation |
The comparative analysis highlights how this compound may share mechanisms with other compounds known for their neuroprotective properties.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h8,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYMUDLVJNDQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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